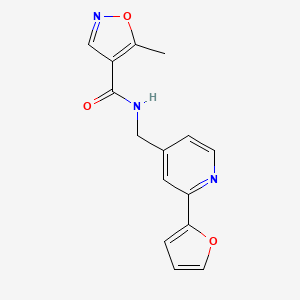
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the class of isoxazole carboxamides and has been studied extensively for its biological activities.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives, including our compound of interest, were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Notably, two compounds—ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q)—demonstrated potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including our compound, have been reported to exhibit antimicrobial activity. While specific studies on this compound are limited, its pyrimidine core suggests potential in combating microbial infections .
Antiviral Activity
Similarly, pyrimidine-based compounds have demonstrated antiviral properties. Although direct evidence for our compound is scarce, its structural features warrant further investigation in antiviral assays .
Antitumor Potential
Pyrimidine derivatives have been explored as antitumor agents. While our compound’s antitumor activity remains to be fully elucidated, its pyrimidine scaffold aligns with this field of research .
Collagen Prolyl 4-Hydroxylase Inhibition
Collagen prolyl 4-hydroxylases play a crucial role in collagen synthesis. The study by Gu et al. suggests that compounds 12m and 12q effectively inhibit collagen expression, making them potential candidates for targeting these enzymes .
Other Biological Activities
Given the diverse pharmacological activities associated with pyrimidine moieties, further investigations may reveal additional applications for our compound, such as enzyme inhibition, receptor modulation, or metabolic pathways .
Mecanismo De Acción
Target of Action
The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains.
Mode of Action
The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, it interferes with the normal folding of the collagen triple helix, which can lead to a decrease in the stability of the collagen molecule and affect its function.
Biochemical Pathways
The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This can lead to a decrease in the production of stable collagen, which is a critical component of the extracellular matrix and connective tissues. The downstream effects of this inhibition can include changes in tissue structure and function.
Pharmacokinetics
It has been shown to significantly reduce the content of hydroxyproline, a marker of collagen synthesis, at concentrations of 50 μm or 100 μm This suggests that the compound may have good bioavailability and is able to reach its target in vivo
Result of Action
The molecular effect of the action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is the inhibition of collagen prolyl-4-hydroxylase, leading to a decrease in the production of stable collagen . This can result in changes at the cellular level, including alterations in cell adhesion, migration, and tissue remodeling.
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-10-12(9-18-21-10)15(19)17-8-11-4-5-16-13(7-11)14-3-2-6-20-14/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIZAJLZJCQJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)



![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)
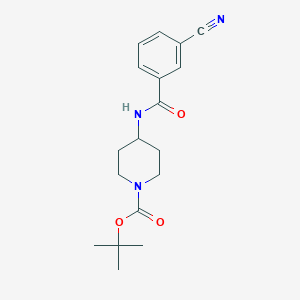
![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)
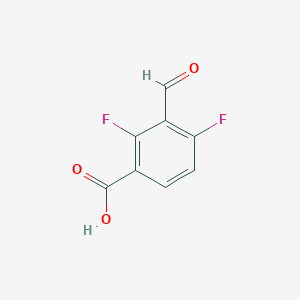
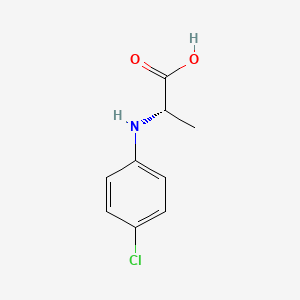
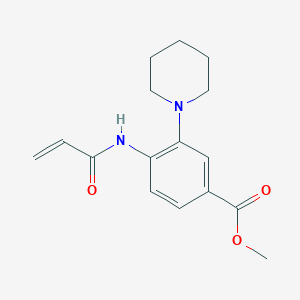
![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)
methanone](/img/structure/B2483963.png)
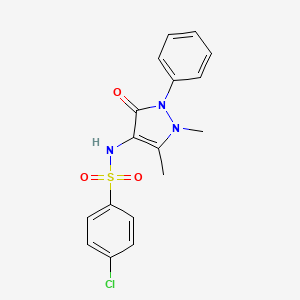
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2483965.png)